1H-Purine-1,6-diamine

DNA Polymerase Specificity Non-canonical Nucleotides Bacteriophage Biology

1H-Purine-1,6-diamine (also known as 1-aminoadenine) is a purine base analog with the molecular formula C5H6N6 and a molecular weight of 150.14 g/mol. It is structurally distinct from canonical nucleobases like adenine, featuring an amino group at the N1 position of the purine ring.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 72621-40-0
Cat. No. B8781226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purine-1,6-diamine
CAS72621-40-0
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=N)N(C=N2)N
InChIInChI=1S/C5H6N6/c6-4-3-5(9-1-8-3)10-2-11(4)7/h1-2,6H,7H2,(H,8,9)
InChIKeyQXPHGVOUTKFVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Purine-1,6-diamine (72621-40-0): A Non-Canonical Purine Scaffold for Nucleic Acid and Polymerase Research


1H-Purine-1,6-diamine (also known as 1-aminoadenine) is a purine base analog with the molecular formula C5H6N6 and a molecular weight of 150.14 g/mol [1]. It is structurally distinct from canonical nucleobases like adenine, featuring an amino group at the N1 position of the purine ring. While research on this specific isomer is limited, it has been identified as a key non-canonical nucleobase in the genomes of certain bacteriophages, where it can completely replace adenine [2]. This unique role makes it a valuable tool for studying non-standard DNA replication, polymerase specificity, and synthetic biology applications.

Why 1H-Purine-1,6-diamine Cannot Be Readily Substituted by Adenine or 2,6-Diaminopurine in Specialized Research


The position of the amino group on the purine ring is a critical determinant of a molecule's biological interactions and physical properties. 1H-Purine-1,6-diamine, with its N1-amino group, exhibits distinct behavior compared to the more common 2,6-diaminopurine isomer and canonical adenine. Substituting it with these analogs would alter key properties like hydrogen-bonding potential [1] and, more importantly, its recognition by specific enzymes. The documented preference of certain viral DNA polymerases for 1-aminoadenine over adenine [2] demonstrates that these analogs are not functionally equivalent. Using a generic substitute in assays involving these specialized polymerases or in the construction of non-canonical DNA would lead to experimental failure or invalid results.

Quantitative Differentiation of 1H-Purine-1,6-diamine from Adenine and 2,6-Diaminopurine


DNA Polymerase Selectivity: 1-Aminoadenine is Preferred Over Adenine by a Specialized Viral Polymerase

In a direct comparison, an aminoadenine-encoded DNA polymerase from a siphovirus was shown to preferentially select for 1-aminoadenine (the target compound) instead of adenine for incorporation into DNA opposite a thymine template [1]. This is a crucial functional differentiation from the canonical base, adenine, which is not a preferred substrate for this specialized enzyme. The study confirms the existence of a natural system where this compound is not just tolerated, but actively chosen over the standard nucleobase.

DNA Polymerase Specificity Non-canonical Nucleotides Bacteriophage Biology

Computed Physicochemical Profile: 1H-Purine-1,6-diamine vs. Adenine

Computational property predictions highlight key differences between 1H-Purine-1,6-diamine and adenine that may influence solubility, permeability, and target binding. The target compound has a higher Topological Polar Surface Area (TPSA) and a more negative XLogP3 value compared to adenine, indicating it is significantly more polar and hydrophilic [1][2].

Computational Chemistry Drug Discovery ADME Prediction

Isomeric Differentiation: 1H-Purine-1,6-diamine is a Distinct Entity from 2,6-Diaminopurine

1H-Purine-1,6-diamine is an isomer of the more widely studied 2,6-diaminopurine. The shift of the second amino group from the N2 to the N1 position fundamentally alters its hydrogen-bonding pattern [1]. While 2,6-diaminopurine is known to form three hydrogen bonds with thymine (increasing DNA duplex stability), 1-aminoadenine is also noted to form three hydrogen bonds with thymine, thereby violating standard Watson-Crick pairing rules [2]. This class-level comparison indicates that despite both being diaminopurines, the change in substitution pattern can lead to distinct biological recognition and base-pairing properties.

Chemical Biology Nucleic Acid Chemistry Structural Analogs

Primary Research and Industrial Application Scenarios for 1H-Purine-1,6-diamine (72621-40-0)


Probing Non-Canonical DNA Replication and Polymerase Fidelity

This compound is essential for in vitro studies investigating the mechanism and fidelity of DNA polymerases that are known to incorporate non-standard nucleobases. As demonstrated, specialized viral polymerases exhibit a preference for 1-aminoadenine over adenine [1]. Researchers in molecular biology and synthetic biology can use this compound to explore the fundamental limits of the genetic code and to engineer novel DNA-based systems.

Synthetic Biology and Xenobiology Research

1H-Purine-1,6-diamine serves as a key building block for creating semi-synthetic organisms or xenobiological systems with expanded genetic alphabets. Its ability to replace adenine in the DNA of certain bacteriophages [1] provides a natural proof-of-concept for its use in constructing organisms with altered genetic information storage and processing capabilities, a core goal of synthetic biology.

Chemical Biology Probe Development

The distinct physicochemical properties of this compound, such as its increased hydrophilicity compared to adenine [2], make it a valuable starting point for designing chemical probes or tool compounds. Derivatives of this scaffold may exhibit altered cell permeability or target engagement profiles, which are useful for investigating biological pathways in a way that canonical nucleobases cannot.

Structure-Activity Relationship (SAR) Studies on Purine-Binding Proteins

As an isomeric analog of 2,6-diaminopurine [3], this compound is a necessary tool in medicinal chemistry for SAR campaigns. By comparing the activity of this isomer against the 2,6-isomer, researchers can precisely map the steric and electronic requirements of a purine-binding pocket on a target protein, such as a kinase or a nucleic acid-binding enzyme.

Quote Request

Request a Quote for 1H-Purine-1,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.